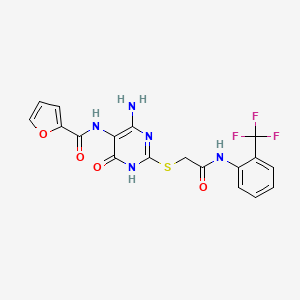

N-(4-amino-6-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

This compound features a 1,6-dihydropyrimidine core substituted with a furan-2-carboxamide group at position 5, a thioether-linked 2-oxoethylamine moiety at position 2, and a trifluoromethylphenyl group at the terminal amine. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox activity or enzyme binding .

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O4S/c19-18(20,21)9-4-1-2-5-10(9)23-12(27)8-31-17-25-14(22)13(16(29)26-17)24-15(28)11-6-3-7-30-11/h1-7H,8H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPOTXNXOOQGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, commonly referred to as a pyrimidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits significant structural complexity, which is attributed to multiple functional groups, including a pyrimidine core and a trifluoromethyl group. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Structure

- Molecular Formula : C18H14F3N5O3S

- Molecular Weight : 469.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives of pyrimidinone have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that certain pyrimidinone derivatives inhibited the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 to 20 µM, suggesting a potential for therapeutic applications in oncology .

Antidiabetic Activity

In vitro assays have demonstrated that related compounds can act as effective inhibitors of key enzymes involved in glucose metabolism. For example, a compound structurally similar to N-(4-amino-6-oxo...) exhibited an IC50 value of 4.58 µM against alpha-amylase, compared to the standard acarbose (IC50 = 1.58 µM). This suggests that the compound could potentially serve as an antidiabetic agent by regulating blood sugar levels .

Antimicrobial Activity

Pyrimidinone derivatives have also been evaluated for their antimicrobial properties. In one study, compounds were tested against various bacterial strains and demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This positions these compounds as potential candidates for developing new antimicrobial therapies .

The biological activity of N-(4-amino-6-oxo...) is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

- Cellular Interaction : Molecular docking studies suggest that interactions between the trifluoromethyl group and enzyme active sites enhance binding affinity and activity .

- Antioxidant Activity : Some studies indicate that similar compounds exhibit antioxidant properties, protecting cells from oxidative stress .

Study on Anticancer Effects

A recent study investigated the effects of a related compound on various cancer cell lines, including MCF-7 and HCT116. The results showed significant cytotoxicity at concentrations of 10–50 µM, with observed apoptosis in treated cells.

Antidiabetic Efficacy Study

Another study focused on evaluating the antidiabetic potential of a pyrimidinone derivative in diabetic rats. The compound reduced blood glucose levels significantly over a period of four weeks compared to control groups.

Scientific Research Applications

Biological Activities

Research indicates that N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide exhibits various biological activities:

- Antiviral Activity : The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of HIV. Its design is influenced by molecular hybridization strategies that enhance potency and selectivity against viral targets .

- Antitumor Properties : Studies suggest that similar compounds in its class can exhibit cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group may contribute to enhanced interaction with biological targets .

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several research studies have highlighted the applications of this compound:

- NNRTI Development : A study demonstrated that derivatives of similar structures exhibited low cytotoxicity and effective inhibition against wild-type HIV strains, with EC50 values in the nanomolar range .

- Cancer Cell Line Studies : Research has shown that compounds with similar scaffolds can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .

- Mechanistic Studies : Investigations into the mechanism of action reveal that compounds like N-(4-amino...) can inhibit key enzymes involved in viral replication and tumor growth, making them valuable candidates for further development .

Comparison with Similar Compounds

Key Observations :

- The thieno[2,3-d]pyrimidine derivatives (e.g., ) share carboxamide and aromatic amine substituents but differ in core heteroatoms (sulfur vs. nitrogen), which may alter electronic properties and binding specificity.

Substituent-Driven Functional Comparisons

Table 2: Substituent Impact on Bioactivity

Key Observations :

- The trifluoromethyl group in the target compound and 476484-00-1 may enhance membrane permeability and resistance to oxidative metabolism.

- Thioether linkages (target compound, ) are associated with improved pharmacokinetic profiles but may introduce susceptibility to glutathione-mediated detoxification.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The compound is synthesized via multi-step protocols involving:

- Step 1: Formation of the pyrimidinone core through condensation of thiourea derivatives with β-ketoesters under reflux in ethanol .

- Step 2: Introduction of the thioether linkage via nucleophilic substitution using 2-mercaptoacetamide intermediates in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

- Step 3: Functionalization of the furan-2-carboxamide moiety through amide coupling, requiring carbodiimide-based activators (e.g., EDC/HOBt) in anhydrous conditions . Critical parameters include pH control (6.5–7.5) during thiolation and inert gas purging to prevent oxidation .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent connectivity and stereochemistry .

- High-Resolution Mass Spectrometry (HR-MS): ESI+ mode to validate molecular weight (e.g., observed m/z 433.87 for [M+H]+) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are recommended to evaluate its activity?

- In vitro cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Anti-inflammatory potential: Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Target engagement: Fluorescence polarization assays to test binding affinity to kinases or receptors hypothesized from structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?

- Core modifications: Replace the pyrimidinone ring with quinazoline or triazine scaffolds to alter electron density and hydrogen-bonding capacity .

- Substituent variation: Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the phenyl ring to enhance target affinity .

- Methodology: Combine parallel synthesis (e.g., 96-well plate format) with high-throughput screening (HTS) to rapidly assess derivatives .

Q. What strategies resolve contradictions in reported biological data across studies?

- Comparative assay standardization: Use identical cell lines (e.g., ATCC-certified) and normalize results to reference inhibitors (e.g., doxorubicin for cytotoxicity) .

- Computational validation: Molecular docking (AutoDock Vina) to predict binding modes and reconcile discrepancies in IC50 values .

- Meta-analysis: Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers and consensus trends .

Q. How can synthetic routes be optimized for scalability and reproducibility?

- Design of Experiments (DoE): Apply factorial design to optimize variables (temperature, solvent ratio, catalyst loading) for maximum yield .

- Flow chemistry: Continuous-flow reactors to enhance mixing and reduce side reactions during thioether formation .

- In-line analytics: PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate purity .

Methodological Challenges and Solutions

Q. What computational tools are suitable for predicting metabolic stability and toxicity?

- ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding .

- Metabolite identification: LC-MS/MS coupled with molecular networking (GNPS) to track in vitro hepatic microsomal degradation .

Q. How to address solubility limitations in biological assays?

- Co-solvent systems: Use DMSO/PEG-400 mixtures (<0.1% v/v) to maintain compound stability without cell membrane disruption .

- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation to enhance aqueous dispersion .

Key Data for Experimental Design

| Parameter | Typical Range | References |

|---|---|---|

| Synthetic yield | 40–65% (multi-step) | |

| Purity (HPLC) | ≥95% | |

| Cytotoxicity (IC50) | 2–50 μM (varies by cell line) | |

| LogP (predicted) | 2.8–3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.